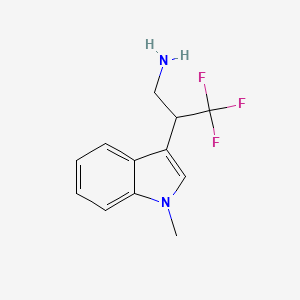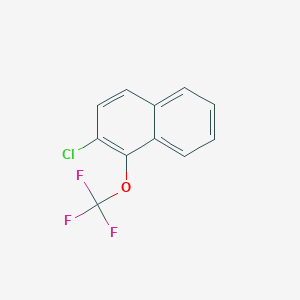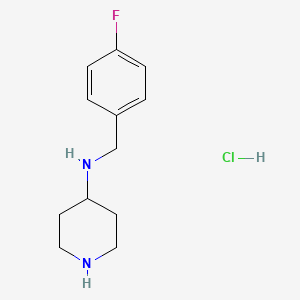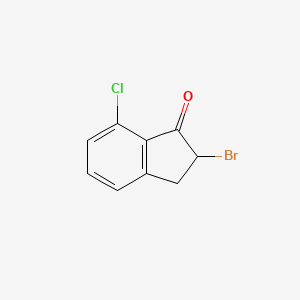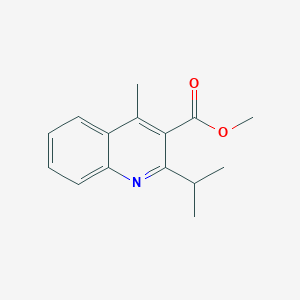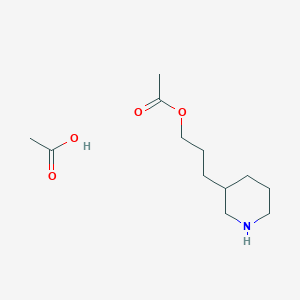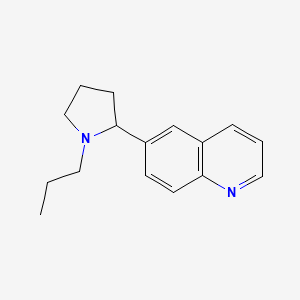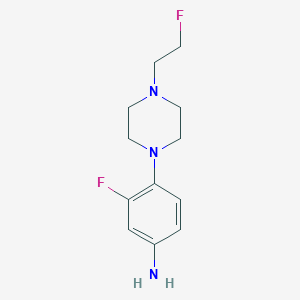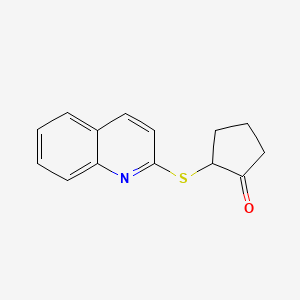
2-(Quinolin-2-ylthio)cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinolin-2-ylthio)cyclopentanone is an organic compound that features a quinoline ring attached to a cyclopentanone moiety via a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-ylthio)cyclopentanone typically involves the reaction of quinoline-2-thiol with cyclopentanone under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the thioether linkage. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Quinolin-2-ylthio)cyclopentanone can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanone moiety can be reduced to form alcohols.
Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 2-(Quinolin-2-ylthio)cyclopentanone exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA or interact with proteins, while the cyclopentanone moiety may influence the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Quinolin-2-ylthio)cyclohexanone: Similar structure but with a cyclohexanone moiety.
2-(Quinolin-2-ylthio)cyclopentanol: Similar structure but with an alcohol group instead of a ketone.
2-(Quinolin-2-ylthio)benzaldehyde: Similar structure but with a benzaldehyde moiety.
Uniqueness
2-(Quinolin-2-ylthio)cyclopentanone is unique due to the combination of the quinoline ring and the cyclopentanone moiety, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
13896-83-8 |
|---|---|
Fórmula molecular |
C14H13NOS |
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
2-quinolin-2-ylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C14H13NOS/c16-12-6-3-7-13(12)17-14-9-8-10-4-1-2-5-11(10)15-14/h1-2,4-5,8-9,13H,3,6-7H2 |
Clave InChI |
PEUZUBQRDPWQMX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C1)SC2=NC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



